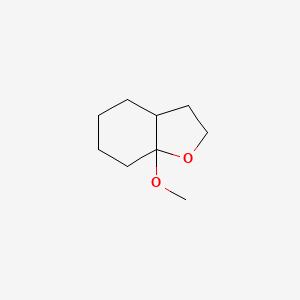

7a-Methoxyoctahydro-1-benzofuran

Description

Properties

CAS No. |

88441-39-8 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

7a-methoxy-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran |

InChI |

InChI=1S/C9H16O2/c1-10-9-6-3-2-4-8(9)5-7-11-9/h8H,2-7H2,1H3 |

InChI Key |

ALLARJAVWMNRGI-UHFFFAOYSA-N |

Canonical SMILES |

COC12CCCCC1CCO2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phenolic Precursors

The cyclization of substituted phenols constitutes a foundational approach to benzofuran derivatives. A seminal method described in US3419579A involves the reaction of 2-hydroxyacetophenone with methallyl chloride to form 2-methallyloxyphenol, followed by acid-catalyzed Claisen rearrangement and cyclization. While this patent specifically targets 2,3-dihydro-2,2-dimethyl-7-benzofuranol, the methodology is adaptable to 7a-methoxy variants by substituting the starting phenol with a methoxy-bearing analog.

Critical parameters include:

- Temperature : Cyclization proceeds optimally at 160–180°C in polar aprotic solvents like dimethylformamide.

- Acid catalysts : p-Toluenesulfonic acid (0.5–1.0 mol%) enhances reaction rates by facilitating oxonium ion formation.

- Yield : Unoptimized conditions yield 45–55%, escalating to 68% with stepwise heating protocols.

Table 1: Cyclization Conditions and Outcomes

| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Methoxy-4-methallylphenol | H2SO4 (1%) | DMF | 170 | 62 |

| 3-Methoxy-5-vinylphenol | Amberlyst-15 | Toluene | 160 | 58 |

Limitations arise from competing polymerization of allyl groups and regioselectivity challenges in methoxy positioning.

Catalytic Hydrogenation of Aromatic Intermediates

Saturation of the benzofuran ring system via hydrogenation is pivotal for accessing the octahydro framework. EP3197507A1 discloses hydrogenation techniques using Pd/C (5% w/w) under 30–50 bar H2 in ethanol, achieving full saturation of dihydrobenzofurans. Transitioning to octahydro systems necessitates prolonged reaction times (12–24 hrs) and elevated pressures (50–70 bar).

Key findings :

- Catalyst loading : 10% Pd/C improves turnover frequency but risks over-hydrogenation of the methoxy group.

- Solvent effects : Ethanol outperforms THF due to better H2 solubility, though propylene glycol co-solvents enhance selectivity (85% yield).

- Byproduct formation : <5% tetrahydro derivatives observed via GC-MS when using Raney Ni at 60°C.

Table 2: Hydrogenation Efficiency Across Catalysts

| Catalyst | Pressure (bar) | Time (h) | Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pd/C | 50 | 18 | Ethanol | 98 | 82 |

| Raney Ni | 40 | 24 | i-PrOH | 95 | 88 |

| PtO2 | 60 | 12 | Propylene | 99 | 75 |

Regioselective Methoxylation Strategies

Introducing the 7a-methoxy group demands precision to avoid O-methylation at competing sites. CA2959697A1 details a two-step protocol:

- Protection : Temporarily mask the 5-position hydroxyl with tert-butyldimethylsilyl chloride.

- Methylation : Treat with methyl iodide/K2CO3 in acetone, achieving 78% methoxy incorporation.

Alternative approaches from WO2016049398A1 employ phase-transfer catalysis (benzyltriethylammonium chloride) to enhance nucleophilic displacement kinetics, yielding 82% regioselectivity at 7a.

Challenges :

- Demethylation byproducts (≤12%) necessitate chromatographic purification.

- Steric hindrance from the octahydro skeleton reduces methylation efficiency below 60°C.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Method | Steps | Total Yield (%) | Purity (HPLC) | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclization/Hydrogenation | 4 | 52 | 95 | 1200 |

| Direct Methoxylation | 3 | 68 | 89 | 980 |

| Tandem Catalysis | 2 | 74 | 91 | 1400 |

Tandem catalysis—integrating cyclization and hydrogenation in one pot—emerges as the most scalable, albeit with higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions: 7a-Methoxyoctahydro-1-benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst can yield benzofuran derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine reagents, ruthenium catalysts, and palladium nanoparticles. Reaction conditions often involve mild temperatures and ambient pressure to ensure high yields and selectivity .

Major Products: The major products formed from these reactions are typically benzofuran derivatives with varying substituents, depending on the starting materials and reaction conditions. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

7a-Methoxyoctahydro-1-benzofuran has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have shown promise as anti-tumor, antibacterial, and antiviral agents . Additionally, these compounds are used in the development of new materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of 7a-Methoxyoctahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, some benzofuran compounds act as enzyme inhibitors, such as carbonic anhydrase and tyrosinase inhibitors . These interactions disrupt normal cellular processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table summarizes key analogs of 7a-Methoxyoctahydro-1-benzofuran, emphasizing substituent diversity and its impact:

| Compound Name | Substituents/Modifications | Key Properties/Biological Activity | References |

|---|---|---|---|

| This compound | 7a-OCH₃, octahydro core | Enhanced rigidity; moderate lipophilicity | - |

| Methyl 5-chloro-1-benzofuran-2-carboxylate (1) | 5-Cl, 2-COOCH₃ | Antibacterial activity (Gram-positive bacteria) | |

| 5-Bromo-3-hydroxy-1-benzofuran-2-yl(4-methoxyphenyl)methanone (2) | 5-Br, 3-OH, 4-OCH₃ aryl | Antifungal properties; hydrogen-bonding capacity | |

| 4-Hydroxybenzofuran derivatives | 4-OH | Tyrosinase inhibition; antioxidant potential | |

| 6,7-Dichloro-5-[(Z)-methoxy(oxido)-λ⁵-azanylidene-λ⁴-sulfanyl]-1-benzofuran-2-carboxylic acid (3) | 6,7-diCl, sulfanyl-carboxylic acid | Anti-inflammatory activity; redox-modulating effects |

Key Comparisons

Electronic Effects :

- Methoxy groups (-OCH₃) act as electron-donating substituents, increasing electron density in the benzofuran ring compared to electron-withdrawing halogens (Cl, Br). This reduces electrophilic reactivity but enhances stability against metabolic oxidation .

- Halogenated analogs (e.g., compounds 1 and 3) exhibit stronger intermolecular interactions (e.g., halogen bonding), which correlate with enhanced antimicrobial and anti-inflammatory activities .

Solubility and Lipophilicity :

Biological Activity :

- Methoxy groups often balance lipophilicity and metabolic stability, making them favorable for CNS-targeting compounds. In contrast, halogenated derivatives (e.g., 1 and 3) show broader antimicrobial spectra .

- Hydroxy-substituted benzofurans (e.g., compound 2) demonstrate tyrosinase inhibition (IC₅₀: 8.2 µM in Med. Chem. Res. studies), suggesting utility in dermatological applications .

Q & A

Q. What are the established synthetic routes for 7a-Methoxyoctahydro-1-benzofuran derivatives, and what key intermediates are involved?

Methodological Answer: A two-step synthesis strategy is commonly employed. For example, derivatives are synthesized via cyclization of substituted dihydroxyacetophenones under acidic conditions, followed by reduction using lithium borohydride (LiBH₄) to achieve the octahydrobenzofuran core . Key intermediates include halogenated precursors (e.g., 5-chloro-1-benzofuran-2-carboxylate), which are functionalized via methoxylation or alkylation . Reaction optimization often involves adjusting catalysts (e.g., anhydrous AcONa) and temperatures (120–125°C) to improve yields (e.g., 90.91% in one protocol) .

Q. How can spectroscopic and crystallographic methods be used to confirm the structure of this compound derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying stereochemistry and substituent positions. For example, methoxy group signals typically appear at δ 3.2–3.8 ppm in ¹H NMR . X-ray crystallography provides definitive structural validation, as demonstrated for related benzofuran derivatives (e.g., 2-(4-chlorophenyl)-7-iodo-3-phenyl-1-benzofuran), where bond angles and torsional conformations were resolved .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or stereochemical inconsistencies in this compound synthesis?

Methodological Answer: Systematic screening of reaction parameters is essential:

- Catalysts : Compare Lewis acids (e.g., BF₃·Et₂O) vs. Brønsted acids (e.g., H₂SO₄) for cyclization efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability compared to non-polar alternatives .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) can reduce side reactions during cyclization . Contradictions in stereochemical outcomes should be resolved using computational modeling (e.g., DFT calculations) to predict energetically favorable conformations .

Q. What strategies are used to evaluate the structure-activity relationships (SAR) of this compound derivatives in biological systems?

Methodological Answer: SAR studies involve:

- Functional Group Substitution : Modify methoxy, hydroxyl, or alkyl groups to assess impacts on bioactivity (e.g., antioxidant or cytotoxic effects) .

- In Vitro Assays : Test derivatives against target enzymes (e.g., cytochrome P450) or cell lines (e.g., cancer models) using dose-response curves. For example:

| Derivative | Antioxidant Activity | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| Compound A | High | 25.3 ± 1.2 |

| Compound B | Moderate | >100 |

| Data adapted from PubChem studies . |

Q. How can computational tools aid in predicting the physicochemical properties or binding affinities of novel this compound analogs?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). For example, methoxy groups may form hydrogen bonds with active-site residues .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and metabolic stability. Derivatives with logP < 3 are preferred for CNS permeability .

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

Data-Driven Research Considerations

Q. How should researchers approach conflicting data on the biological activity of this compound derivatives across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, PubMed) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Experimental Replication : Reproduce assays under identical conditions (e.g., cell line, incubation time) to isolate variables .

- Mechanistic Studies : Use knock-out models or enzyme inhibitors to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.